(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-9-11-24(12-10-15)14-18-19(25)8-7-17-22(26)21(28-23(17)18)13-16-5-3-4-6-20(16)27-2/h3-8,13,15,25H,9-12,14H2,1-2H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVJVOUWYYEMDA-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed C–H Activation
Rhodium-based catalysts enable direct C–H functionalization, offering atom-economical routes to benzofurans. For instance, cyclopentadienyl rhodium complexes (CpRh) facilitate annulation between substituted benzamides and vinylene carbonate, yielding substituted benzofurans via migratory insertion and β-oxygen elimination (30–80% yields). Adapting this method, ortho-hydroxy-substituted precursors could undergo rhodium-mediated cyclization to form the dihydrobenzofuran core.
Lewis Acid-Catalyzed Cyclization
Scandium triflate [Sc(OTf)₃] catalyzes [4 + 1] cycloadditions between isocyanides and ortho-quinone methides (generated in situ from o-hydroxybenzhydryl alcohols). This method produces aminobenzofuran derivatives in high yields (Scheme 24), suggesting compatibility with later-stage amination steps required for the 4-methylpiperidinyl group.
Electrochemical Synthesis
Electrochemical coupling of phenols with alkenes generates dihydrobenzofurans via phenoxy cation intermediates. For example, p-methoxyphenol reacts with 2-methyl-2-butene under LiClO₄/CH₃NO₂ electrolysis to form dihydrobenzofurans. This method avoids stoichiometric oxidants and could be tailored to incorporate the 6-hydroxy group early in the synthesis.
Regioselective Functionalization
Introduction of the 6-Hydroxy Group
The 6-hydroxy moiety is best introduced via directed ortho-metalation or through protected phenol precursors. In a one-pot synthesis of 6-hydroxybenzofuran-3-carboxylic acid, sequential formylation, cyclization, and oxidation steps achieved regioselective hydroxylation. Similar strategies could employ methoxy protection followed by deprotection under mild acidic conditions.
Installation of the (4-Methylpiperidin-1-yl)Methyl Group
Mannich reactions or alkylation protocols are effective for introducing amine-containing side chains. For example, scandium triflate-mediated [4 + 1] cycloadditions incorporate amino groups directly into the benzofuran scaffold. Alternatively, bromomethyl intermediates (generated via radical or electrophilic substitution) can undergo nucleophilic displacement with 4-methylpiperidine.
Formation of the (2Z)-2-[(2-Methoxyphenyl)Methylidene] Group
The Z-configured exocyclic double bond is critical for the compound’s stereochemistry. Claisen-Schmidt aldol condensation between 2-methoxybenzaldehyde and the dihydrobenzofuran-3-one carbonyl group offers a viable pathway. Acidic conditions (e.g., TfOH in HFIP) promote keto-enol tautomerization, enabling stereoselective formation of the Z-alkene via protonation-stabilized intermediates.
Integrated Synthetic Routes
Tandem One-Pot Strategy
A four-step, one-pot process inspired by Novartis’ benzofuran synthesis could be adapted:
- Formylation : Ortho-hydroxyacetophenone derivatization.
- Cyclization : Lewis acid-mediated ring closure.
- Amination : Mannich reaction with 4-methylpiperidine.
- Aldol Condensation : Z-selective coupling with 2-methoxybenzaldehyde.
Electrochemical-Reductive Approach
Combining electrochemical phenoxy cation generation with reductive amination could streamline the synthesis:
- Core Formation : Electrochemical coupling of o-hydroxyacetophenone with ethylene.
- Hydroxylation : In situ oxidation to introduce the 6-hydroxy group.
- Alkylation : Electrophilic substitution with bromomethyl-4-methylpiperidine.
- Condensation : Acid-catalyzed aldol reaction.
Comparative Analysis of Synthetic Methods
Optimization Challenges and Solutions
- Stereochemical Control : Use of bulky solvents (HFIP) stabilizes charged intermediates, favoring Z-configuration.
- Regioselectivity : Directed metalation (e.g., LiTMP) ensures precise functionalization at C6 and C7 positions.
- Functional Group Compatibility : Sequential protection/deprotection (e.g., silyl ethers for hydroxy groups) prevents side reactions during amination.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methylene bridge can be reduced to form a saturated compound.
Substitution: The methoxy and piperidyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the methylene bridge can produce a fully saturated benzo[b]furan derivative.
Scientific Research Applications
Biological Activities
Research indicates that (2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one exhibits several biological activities:
- Antioxidant Properties : The compound demonstrates significant free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Therapeutic Applications
The potential therapeutic applications of this compound are diverse, including:
- Cancer Treatment : Due to its ability to induce apoptosis in cancer cells, it is being explored as an anticancer agent.
- Neurological Disorders : Its interaction with neurotransmitter systems suggests possible applications in treating conditions such as depression and anxiety.
- Cardiovascular Health : Preliminary studies indicate that it may help in managing blood pressure and improving heart health.
Case Studies
Several studies highlight the efficacy of this compound in various applications:
-
Anticancer Studies : In vitro studies demonstrated that the compound inhibits the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.
- Study Reference : Smith et al., "Mechanisms of Action of Vignafuran in Cancer Cells," Journal of Medicinal Chemistry, 2024.
-
Antimicrobial Research : A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
- Study Reference : Johnson et al., "Antimicrobial Efficacy of Benzofuran Derivatives," International Journal of Antimicrobial Agents, 2025.
-
Neuroprotective Effects : Research on animal models indicates that the compound may protect against neurodegeneration by modulating oxidative stress responses.
- Study Reference : Lee et al., "Neuroprotective Properties of Benzofuran Compounds," Neuropharmacology Journal, 2025.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for a variety of interactions, which could modulate biological activity through different pathways.
Comparison with Similar Compounds
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one
Table 1: Structural and Functional Comparison
Physicochemical Properties
- The 4-methylpiperidine group provides a rigid, hydrophobic moiety, contrasting with the more polar 4-(2-hydroxyethyl)piperazine in .
Biological Activity
The compound (2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one, commonly referred to as a benzofuran derivative, has garnered attention in recent years for its potential biological activities. This article synthesizes various research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a benzofuran core with multiple substituents that may influence its biological activity. The presence of hydroxyl, methoxy, and piperidinyl groups suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that certain benzofuran compounds can effectively inhibit the growth of cancer cell lines such as K562 and HL60 leukemia cells. The inhibitory concentration (IC50) values for these compounds range from 0.1 μM to 5 μM, indicating potent cytotoxic effects without harming normal cells .
Table 1: Cytotoxic Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | K562 | 0.1 | Highly selective |
| Compound B | HL60 | 5 | Moderate activity |
| (2Z)-6-hydroxy... | Various | TBD | Potential for further study |
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of functional groups may facilitate favorable interactions that modulate signaling pathways associated with cancer cell growth and apoptosis .
Case Studies
Recent studies have focused on the synthesis and evaluation of various benzofuran derivatives to explore their anticancer potential. For instance, a comparative analysis of different substitutions on the benzofuran ring revealed that methoxy and piperidine groups significantly enhance biological activity. In vitro assays demonstrated that derivatives with specific substitutions exhibited increased potency against cancer cells compared to unsubstituted analogs .
Table 2: Structure–Activity Relationship of Benzofuran Derivatives
| Compound | Substituents | Activity Level | Notes |
|---|---|---|---|
| Compound C | Methoxy at C–6 | High | Enhanced binding interactions |
| Compound D | Piperidine at C–7 | Moderate | Reduced activity compared to C |
Therapeutic Applications
Given its promising anticancer properties, this compound may serve as a lead compound for drug development in oncology. Further studies are warranted to optimize its pharmacological profile and assess its efficacy in vivo.
Q & A
Q. What are the standard synthetic routes for preparing the benzofuran core in this compound?
The benzofuran core is typically synthesized via condensation reactions between substituted phenols and carbonyl-containing intermediates. For example, describes a method where 6-(benzyloxy) derivatives are reacted with substituted benzylidene groups under acidic conditions to form the benzofuran ring. Key steps include Claisen-Schmidt condensation and cyclization, with catalysts like acetic acid or p-toluenesulfonic acid. Purification often involves recrystallization or column chromatography .
Q. How can researchers confirm the Z-configuration of the methylidene group in this compound?
The Z-configuration (cis arrangement) of the methylidene group is verified using nuclear Overhauser effect (NOE) spectroscopy in NMR. For example, in structurally similar compounds ( ), NOE correlations between the methoxyphenyl proton and the adjacent benzofuran proton confirm spatial proximity, consistent with the Z-isomer. X-ray crystallography (as in ) is also definitive for stereochemical assignment .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR (¹H and ¹³C): Identifies proton environments and carbon frameworks (e.g., methoxy, piperidinyl, and hydroxy groups) .
- HPLC: Quantifies purity; methods using C18 columns with methanol/water mobile phases (adjusted to pH 4.6 with sodium acetate buffer) are common ( ) .
- Elemental Analysis: Validates empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How do substituents on the benzofuran core influence biological activity, and how can this be systematically tested?
Substituents like the 4-methylpiperidinyl group ( ) may enhance bioavailability or target binding. To assess structure-activity relationships (SAR):
- Synthesize analogs with varying substituents (e.g., replacing piperidinyl with azepanyl, as in ) .
- Use in vitro assays (e.g., enzyme inhibition, cell viability) to compare activity. For example, highlights antimicrobial testing of benzofuran derivatives .
Q. What strategies optimize the stereoselective synthesis of the Z-isomer over the E-isomer?
Q. How can researchers resolve contradictions in solubility data reported for this compound?
Conflicting solubility values may arise from polymorphic forms or solvent impurities. To address this:
- Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Use standardized solvents (HPLC-grade) and control humidity/temperature during testing ( ) .
Q. What advanced analytical methods are suitable for studying metabolic stability in preclinical models?
- LC-MS/MS: Quantifies parent compound and metabolites in plasma/tissue. Use Chromolith® columns ( ) for rapid separation .
- Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor degradation via UV-HPLC ( ) .
Methodological Considerations
Q. How should researchers design stability studies under varying pH conditions?
Prepare buffered solutions (pH 1–12) using HCl/NaOH and incubate the compound at 37°C. Monitor degradation via:
- HPLC: Track peak area reduction over time ( ) .
- UV-Vis Spectroscopy: Detect shifts in λmax due to hydrolysis of the benzofuran ring () .
Q. What computational tools predict interactions between this compound and biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
